molecular formula C24H27N3O3S2 B422489 N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide

N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide

Cat. No.: B422489
M. Wt: 469.6g/mol
InChI Key: VNQFXKILOOTCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group, a pyridinylsulfanyl group, and an acetamide group. Its molecular formula is C22H26N2O2S2, and it has a molecular weight of 430.58 g/mol .

Properties

Molecular Formula

C24H27N3O3S2

Molecular Weight

469.6g/mol

IUPAC Name

2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide

InChI

InChI=1S/C24H27N3O3S2/c1-18-7-9-22(10-8-18)32(29,30)27(21-15-19(2)14-20(3)16-21)17-23(28)25-12-13-31-24-6-4-5-11-26-24/h4-11,14-16H,12-13,17H2,1-3H3,(H,25,28)

InChI Key

VNQFXKILOOTCRV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=CC=N2)C3=CC(=CC(=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=CC=N2)C3=CC(=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide: shares structural similarities with other sulfonyl aniline derivatives and pyridinylsulfanyl compounds.

    Sulfonyl Aniline Derivatives: Compounds such as 4-methyl-N-(3,5-dimethylphenyl)benzenesulfonamide.

    Pyridinylsulfanyl Compounds: Compounds such as 2-(2-pyridinylsulfanyl)ethanol.

Uniqueness

The uniqueness of N2-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both sulfonyl and pyridinylsulfanyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .

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